3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide
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Overview
Description
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide is a chemical compound with a complex structure that includes a tetrahydropyrimidine ring
Mechanism of Action
Mode of Action
The mode of action of this compound involves its interaction with various nucleophiles, amines, and hydrazines . The compound undergoes alkylation with methyl bromoacetate . .
Biochemical Pathways
It is known that the compound interacts with various nucleophiles, amines, and hydrazines , which suggests that it may influence several biochemical pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide typically involves the reaction of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted hydrazides .
Scientific Research Applications
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyrimidine derivatives, such as:
- 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoic acid
- 5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)methyl-4-N-acetylamino-1,2,4-triazole .
Uniqueness
What sets 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide apart is its hydrazide group, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanehydrazide is a compound derived from the pyrimidine family, notable for its diverse biological activities. This article aims to explore its biological activity comprehensively, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a tetrahydropyrimidine core with two keto groups at positions 2 and 4 and a hydrazide functional group. Its molecular formula is C10H12N4O3 with a molecular weight of approximately 244.23 g/mol.
Structural Formula
Antimicrobial Activity
Research has demonstrated that compounds related to 3-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl) exhibit significant antimicrobial properties. A study conducted by Zarea et al. highlighted the effectiveness of similar pyrimidine derivatives against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The potential anticancer effects of this compound have also been investigated. In vitro studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrimidine have shown to induce apoptosis in human breast cancer cell lines .
Antioxidant Activity
The antioxidant properties of this compound are noteworthy. It has been shown to scavenge free radicals effectively, which can contribute to its protective role against oxidative stress-related diseases. The antioxidant activity is typically assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays .
Biological Activity Summary
Activity Type | Effect | Reference |
---|---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli | |
Anticancer | Induces apoptosis in breast cancer cells | |
Antioxidant | Scavenges free radicals |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, Zarea et al. tested the antimicrobial efficacy of various pyrimidine derivatives including this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting strong antibacterial potential .
Case Study 2: Cancer Cell Line Studies
A separate study focused on the anticancer activity of the compound in human breast cancer cell lines (MCF-7). The compound was administered at varying concentrations (10 µM to 100 µM), with results showing significant inhibition of cell viability at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound .
Properties
IUPAC Name |
3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c1-4-5(2-3-6(13)12-9)7(14)11-8(15)10-4/h2-3,9H2,1H3,(H,12,13)(H2,10,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFLFSWSYWLYCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.